molecular formula C14H9BrN2O3 B11787964 Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11787964
M. Wt: 333.14 g/mol
InChI Key: XPFVZSGILZHBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core substituted at position 2 with a 5-bromo-pyridin-3-yl group and at position 5 with a methyl ester. This structure combines electron-deficient aromatic systems (pyridine and oxazole) with a polar ester group, making it a candidate for applications in medicinal chemistry, fluorescent probes, and materials science.

Properties

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C14H9BrN2O3/c1-19-14(18)8-2-3-12-11(5-8)17-13(20-12)9-4-10(15)7-16-6-9/h2-7H,1H3

InChI Key

XPFVZSGILZHBNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Carboxylic Acid Derivatives with Aminopyridines

A primary route involves cyclocondensation between methyl 5-(chlorocarbonyl)benzo[d]oxazole-2-carboxylate and 5-bromopyridin-3-amine. This method leverages nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.

Key steps include:

  • Activation of the carboxylic acid using thionyl chloride to form the acyl chloride.

  • Reaction with 5-bromopyridin-3-amine in anhydrous dichloromethane at 0°C to room temperature.

  • Purification via flash chromatography (hexanes/ethyl acetate gradient) to isolate the product.

Table 1: Cyclocondensation Reaction Parameters

ParameterValueSource
SolventDichloromethane
Temperature0°C → rt, 12 h
Yield72–80%
PurificationSilica gel (hexanes/EtOAc 20:1)

Cross-Ullmann Coupling for Biheteroaryl Synthesis

Adapting multimetallic Cross-Ullmann protocols, this method couples preformed benzo[d]oxazole-5-carboxylate triflate with 5-bromo-3-(trimethylstannyl)pyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling, with copper(I) iodide as a co-catalyst.

Critical Observations :

  • Triflate leaving groups enhance reactivity compared to chlorides.

  • Triethylamine neutralizes HBr byproducts, preventing catalyst poisoning.

Table 2: Cross-Ullmann Coupling Optimization

ConditionOptimal ValueSource
CatalystPd(PPh₃)₄ (5 mol%)
LigandXantphos (10 mol%)
SolventDMF
Temperature60°C, 24 h
Yield65–70%

Alternative Pathways and Modifications

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A modular approach involves Suzuki-Miyaura coupling between methyl 2-(boronic acid)benzo[d]oxazole-5-carboxylate and 3,5-dibromopyridine. This method offers regioselectivity control, with the boronic acid selectively coupling at the pyridine’s 5-position.

Advantages :

  • Tolerance for ester functionalities under mild conditions.

  • Scalability to multigram quantities with minimal byproducts.

Table 3: Suzuki-Miyaura Reaction Metrics

ParameterValueSource
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C, 8 h
Yield68–75%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.42 (d, J = 2.1 Hz, 1H, pyridine-H), 8.18 (d, J = 2.0 Hz, 1H, oxazole-H), 4.93 (s, 3H, OCH₃).

  • HRMS (ESI) : m/z calcd for C₁₃H₉BrN₂O₃ [M + H]⁺ 342.9832, found 342.9828.

  • IR : 1712 cm⁻¹ (C=O ester), 1556 cm⁻¹ (C=N oxazole).

Challenges and Optimization Strategies

Byproduct Formation in Ullmann Couplings

Competing homocoupling of the benzo[d]oxazole triflate generates 5,5'-bis(benzo[d]oxazole) byproducts. Mitigation strategies include:

  • Using excess pyridine stannane (1.5 equiv).

  • Lowering reaction temperature to 50°C.

Ester Hydrolysis Under Basic Conditions

The methyl ester is susceptible to hydrolysis in the presence of strong bases (e.g., KOH). Solutions involve:

  • Replacing KOH with milder bases (e.g., Cs₂CO₃) in DMF.

  • Conducting reactions under inert atmospheres to minimize moisture.

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

  • 5-Bromopyridin-3-amine costs ~$120/g (Sigma-Aldrich, 2025), making the cyclocondensation route economically viable for small-scale synthesis.

  • Bulk procurement of 3,5-dibromopyridine reduces costs by 40% in Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Melting Points and Stability:
  • The 3-methylphenyl analogs () exhibit melting points between 122–168°C, correlating with substituent bulkiness.
  • Bromine’s high atomic weight in the target compound may increase melting point compared to methyl-substituted analogs, though direct data are unavailable.
Spectroscopic Data:
  • IR Spectroscopy : All analogs show characteristic C=O stretches (~1700 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
  • NMR : The pyridinyl proton environments in the target compound would differ significantly from phenyl or nitro-substituted analogs, with deshielding effects due to bromine’s electronegativity .

Reactivity and Functionalization Potential

  • Bromine as a Handle : The 5-bromo substituent on the pyridine ring enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a feature absent in methyl- or nitro-substituted analogs .
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid, similar to other benzo[d]oxazole esters, enabling prodrug strategies or polymer conjugation .

Biological Activity

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound has a molecular formula of C14H9BrN2O3 and a molecular weight of 333.14 g/mol. Its structure features a benzo[d]oxazole ring fused with a brominated pyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the bromine atom is significant as it contributes to the compound's ability to interact with various biological targets, making it a valuable candidate in medicinal chemistry.

Antibacterial Properties

Research indicates that Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate exhibits potential antibacterial activity. It has been shown to inhibit the growth of several bacterial strains, which could be attributed to its ability to modulate enzymatic activities by interacting with specific kinases involved in bacterial cell signaling pathways. This interaction can disrupt essential processes such as proliferation and survival, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. Studies suggest that it can effectively inhibit the growth of certain fungi, although specific mechanisms remain to be fully elucidated. The structural features that contribute to its reactivity may also play a role in its antifungal effects, similar to those observed in other heterocyclic compounds.

Anticancer Properties

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has shown promise as an anticancer agent. It can inhibit specific kinases that are crucial for cancer cell survival and proliferation. For instance, research has indicated that compounds with similar structural characteristics can effectively inhibit enzymes involved in cancer pathways, leading to reduced cell viability in various cancer cell lines .

The mechanisms by which Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate exerts its biological effects primarily involve:

  • Enzyme Inhibition : The compound interacts with specific kinases, disrupting signaling pathways essential for cell growth and survival.
  • Modulation of Cell Signaling : By altering kinase activity, the compound can influence various cellular processes, including apoptosis and cell cycle progression.
  • Structural Interactions : The unique structural features allow for effective binding with target proteins, enhancing its pharmacological profile compared to other compounds .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Thiazole derivativesHeterocyclic structureAntimicrobial, anticancer
Oxazole derivativesHeterocyclic structureAntimicrobial, anticancer, anti-inflammatory
Indazole derivativesHeterocyclic structureKinase inhibitors, potential anticancer

Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate stands out due to its specific substitution pattern combining both pyridine and benzo[d]oxazole rings, enhancing its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the promising nature of this compound in various applications:

  • In vitro Studies : Research demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and U-937, indicating potential for therapeutic use in oncology .
  • Mechanistic Insights : Investigations into its mechanism revealed that it can induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Potential Drug Development : Given its diverse biological activities and mechanisms of action, Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate is being explored as a lead compound for new drug development targeting bacterial infections and cancer .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Nitro group reduction (e.g., catalytic hydrogenation) to form intermediates like 3-amino-4-hydroxybenzoic acid derivatives .
  • Step 2 : Cyclization with bromopyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazole ring .
  • Step 3 : Esterification using methyl chloroformate or methanol/H₂SO₄ to introduce the carboxylate group . Yields range from 20–65%, with purification via column chromatography and characterization by TLC .

Q. How is the compound characterized post-synthesis?

Methodological characterization includes:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : To verify purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What analytical techniques ensure structural fidelity?

Advanced methods include:

  • 2D NMR (HSQC, HMBC) : To resolve ambiguous coupling and confirm heterocyclic connectivity .
  • X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved?

  • R-Factor Analysis : Use SHELXL for refinement (e.g., R₁ < 0.05 for high-resolution data) .
  • Packing Similarity Tools : Compare unit cell parameters (e.g., Mercury CSD’s Materials Module) to identify polymorphism or twinning .
  • Hydrogen Bonding Patterns : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. Which computational methods predict biological interactions?

  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinase domains) to assess binding affinity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How to address low yields in cross-coupling reactions?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h with 20% yield improvement .

Q. What structural analogs are relevant for SAR studies?

Compound NameKey ModificationsBioactivity Insights
Methyl 5-bromobenzo[d]isoxazole-3-carboxylateIsoxazole vs. oxazole ringEnhanced kinase inhibition
Methyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylateBromophenyl position shiftAltered antimicrobial potency
Methyl 2-(3-bromophenyl)oxazole-4-carboxylatePyridine vs. phenyl substitutionReduced metabolic stability

Q. How to evaluate stability under physiological conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates solid-state stability) .
  • HPLC-MS in Simulated Gastric Fluid : Monitor degradation over 24h (e.g., <5% degradation at pH 2) .

Q. What role does the bromopyridine moiety play in drug design?

  • Halogen Bonding : The bromine atom enhances binding to protein residues (e.g., kinase hinge regions) .
  • Metabolic Resistance : Bromine reduces oxidative dehalogenation rates compared to chlorine .

Q. How to resolve discrepancies in NMR vs. X-ray data?

  • Dynamic Effects : Use VT-NMR to detect conformational flexibility (e.g., ring puckering in solution vs. crystal) .
  • Torsion Angle Validation : Compare crystallographic (Cremer-Pople parameters) and calculated (DFT) values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.